molecular formula C12H14O4 B187862 2-Ethoxy-4-formylphenyl propionate CAS No. 159661-85-5

2-Ethoxy-4-formylphenyl propionate

Cat. No.: B187862
CAS No.: 159661-85-5
M. Wt: 222.24 g/mol
InChI Key: MYFUIYHUKGKRTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl propionate typically involves the esterification of 2-ethoxy-4-formylphenol with propionic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formylphenyl propionate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-Ethoxy-4-carboxyphenyl propionate.

    Reduction: 2-Ethoxy-4-hydroxyphenyl propionate.

    Substitution: Various substituted phenyl propionates depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-formylphenyl propionate is utilized in several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formylphenyl propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The ethoxy group can influence the compound’s solubility and reactivity, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-hydroxyphenyl propionate
  • 2-Ethoxy-4-carboxyphenyl propionate
  • 2-Methoxy-4-formylphenyl propionate

Uniqueness

2-Ethoxy-4-formylphenyl propionate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethoxy and formyl groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-12(14)16-10-6-5-9(8-13)7-11(10)15-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFUIYHUKGKRTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351603
Record name 2-ethoxy-4-formylphenyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159661-85-5
Record name 2-ethoxy-4-formylphenyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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